tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate
CAS No.:
Cat. No.: VC13520006
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C11H17N3O2 |
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Molecular Weight | 223.27 g/mol |
IUPAC Name | tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate |
Standard InChI | InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,6,12H2,1-3H3,(H,14,15) |
Standard InChI Key | WBQMGWBRYRZREZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN |
Names and Synonyms
Molecular Formula and Weight
Structural Features
The compound features a pyridine ring substituted at the 6-position with an aminomethyl group and at the 3-position with a tert-butyl carbamate group. Its structure combines aromaticity (from the pyridine ring) with functional groups that enhance reactivity and solubility.
Synthetic Chemistry
Tert-butyl (6-(aminomethyl)pyridin-3-yl)carbamate is commonly used as an intermediate in organic synthesis. The presence of both a protected amine (as a carbamate) and an aminomethyl group makes it versatile for further functionalization in multistep reactions.
Pharmaceutical Research
The compound's structural features make it a candidate for drug design, particularly for molecules targeting biological systems that interact with pyridine derivatives. For example:
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The aminomethyl group can form hydrogen bonds with biological targets.
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The tert-butyl carbamate group serves as a protecting group during synthesis or can modulate lipophilicity.
Synthesis
The synthesis of tert-butyl (6-(aminomethyl)pyridin-3-yl)carbamate typically involves:
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Starting Materials: Pyridine derivatives substituted at the desired positions.
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Protection Steps: Introduction of the tert-butyl carbamate group using reagents like di-tert-butyl dicarbonate (BocO).
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Functionalization: Aminomethylation at the pyridine ring's 6-position through reductive amination or related methods.
Biological Insights
While specific biological activities for this compound are not extensively documented, pyridine derivatives are known to exhibit diverse pharmacological properties, including:
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Anti-inflammatory effects.
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Enzyme inhibition (e.g., kinase inhibitors).
Further studies could explore its potential as a scaffold for therapeutic agents.
Data Tables
Descriptor | Value |
---|---|
PubChem CID | 58652877 |
CAS Number | 871471-00-0 |
InChIKey | WBQMGWBRYRZREZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN |
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